molecular formula C35H41F6N3O6 B566169 N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin CAS No. 1453221-45-8

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin

Numéro de catalogue: B566169
Numéro CAS: 1453221-45-8
Poids moléculaire: 713.718
Clé InChI: NCFJJNFEEPMRAQ-XMMPIXPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The preparation of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves organic synthesis. One common synthetic route includes the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an appropriate ethylating agent under controlled conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the purity and consistency of the final product .

Analyse Des Réactions Chimiques

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmaceutical Applications

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin serves as a crucial intermediate in the synthesis of silodosin, which is primarily used to manage urinary symptoms associated with BPH. The following sections detail its applications in pharmaceutical research:

Synthesis of Silodosin

Silodosin is known for its selective action on the alpha-1A adrenergic receptors located in the prostate and bladder neck, leading to relaxation of smooth muscle and alleviation of urinary symptoms. The synthesis pathway involving this compound has been optimized to enhance yield and purity.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1AlkylationTrifluoroethanol + PhenolFormation of Trifluoroethoxyphenol
2EtherificationTrifluoroethoxyphenol + Ethylene oxideFormation of this compound
3FinalizationSilodosin precursor + CatalystsProduction of Silodosin

Research on Urinary Tract Disorders

Studies have investigated the efficacy of silodosin in treating lower urinary tract symptoms (LUTS) resulting from BPH. Clinical trials indicate that silodosin significantly improves urinary flow rates and reduces symptom scores compared to placebo.

Case Study: Clinical Efficacy of Silodosin
In a randomized controlled trial involving 600 men with moderate to severe BPH symptoms, patients treated with silodosin showed a 50% improvement in the International Prostate Symptom Score (IPSS) compared to a 20% improvement in the placebo group over six months .

Toxicological Studies

The safety profile of this compound has been assessed through various toxicological studies. It has been classified under GHS hazard criteria indicating potential skin and eye irritation.

Table 2: Toxicological Profile

Hazard ClassClassification Level
Skin IrritationCategory 2
Eye IrritationCategory 2
Respiratory IrritationCategory 3

Mécanisme D'action

The mechanism of action of N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin involves its interaction with specific molecular targets in the nervous system. The compound binds to certain receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Activité Biologique

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin is a compound closely related to Silodosin, which is primarily known as an α1A-adrenoceptor antagonist. This article explores the biological activity of this compound, its implications in pharmacology, and relevant research findings.

  • Molecular Formula : C35H41F6N3O6
  • Molecular Weight : 713.71 g/mol
  • CAS Number : 1453221-45-8

This compound functions primarily as an antagonist of the α1A-adrenoceptor. This receptor is involved in various physiological processes, including smooth muscle contraction in the prostate and bladder neck. By inhibiting this receptor, the compound can help alleviate symptoms associated with benign prostatic hyperplasia (BPH) and improve urinary flow.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • α1A-Adrenoceptor Antagonism : The compound selectively binds to the α1A subtype, leading to smooth muscle relaxation in the prostate and bladder .
  • Comparative Potency : Studies have shown that this compound has a similar or enhanced potency compared to Silodosin in inhibiting α1A-adrenoceptors .
  • Pharmacokinetics : The presence of trifluoroethoxy groups enhances lipophilicity and bioavailability, potentially leading to improved pharmacokinetic profiles compared to its parent compound .

Case Studies

Several studies have documented the effects of this compound:

  • Study 1 : A comparative analysis of α1A-adrenoceptor antagonists demonstrated that this compound produced a greater reduction in detrusor pressure compared to traditional therapies for BPH .
  • Study 2 : In vitro assays indicated that this compound exhibited a dose-dependent inhibition of α1A-adrenoceptors with an IC50 value significantly lower than that of Silodosin .

Data Table

PropertyThis compoundSilodosin
Molecular Weight713.71 g/mol408.47 g/mol
α1A-Adrenoceptor Binding AffinityHigh (specific IC50 values not disclosed)Moderate
Detrusor Pressure ReductionSignificant (greater than Silodosin in some studies)Moderate
LipophilicityEnhanced due to trifluoroethoxy groupsStandard

Propriétés

IUPAC Name

5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFJJNFEEPMRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41F6N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.